molecular formula C10H12O B151128 (2-Cyclopropylphenyl)methanol CAS No. 118184-68-2

(2-Cyclopropylphenyl)methanol

Cat. No.: B151128
CAS No.: 118184-68-2
M. Wt: 148.2 g/mol
InChI Key: CWSNJUBFYCZZRO-UHFFFAOYSA-N
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Description

(2-Cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H12O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further bonded to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylphenyl)methanol typically involves the reaction of cyclopropylbenzene with formaldehyde in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the cyclopropylbenzene acts as the aromatic substrate and formaldehyde provides the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (2-Cyclopropylphenyl)formaldehyde or (2-Cyclopropylphenyl)carboxylic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can be reduced to (2-Cyclopropylphenyl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: (2-Cyclopropylphenyl)formaldehyde, (2-Cyclopropylphenyl)carboxylic acid.

    Reduction: (2-Cyclopropylphenyl)methane.

    Substitution: Various substituted (2-Cyclopropylphenyl) derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Cyclopropylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of cyclopropyl-containing compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and interaction with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2-Phenylmethanol): Lacks the cyclopropyl group, resulting in different reactivity and applications.

    (2-Cyclopropylphenyl)ethanol: Contains an ethyl group instead of a methanol group, leading to variations in physical and chemical properties.

Properties

IUPAC Name

(2-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNJUBFYCZZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553210
Record name (2-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118184-68-2
Record name 2-Cyclopropylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118184-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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